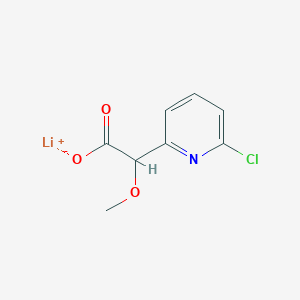

Lithium;2-(6-chloropyridin-2-yl)-2-methoxyacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

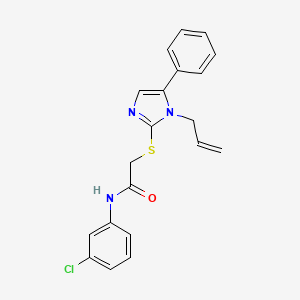

Lithium;2-(6-chloropyridin-2-yl)-2-methoxyacetate is a chemical compound that is used in scientific research for its potential therapeutic effects. This compound is a derivative of lithium, a well-known mood stabilizer that is used to treat bipolar disorder. Lithium;2-(6-chloropyridin-2-yl)-2-methoxyacetate has been shown to have similar effects to lithium, but with fewer side effects. In

Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura Coupling

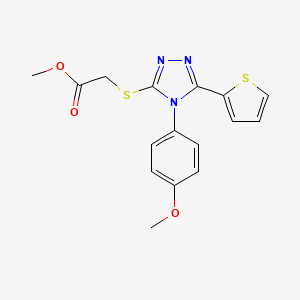

The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the combination of chemically distinct fragments using a metal catalyst. In SM coupling, oxidative addition occurs with electrophilic organic groups, while transmetalation involves nucleophilic organic groups transferred from boron to palladium. Lithium(1+) 2-(6-chloropyridin-2-yl)-2-methoxyacetate serves as a readily prepared and environmentally benign organoboron reagent in SM coupling reactions . Researchers have tailored various boron reagents for specific SM coupling conditions, and this compound plays a crucial role in these reactions.

Antiproliferative Activity

A series of cyano- and amidino-substituted imidazo[4,5-b]pyridines, including our compound of interest, were synthesized and evaluated for their biological activity. Among them, compound 10 (with an unsubstituted amidino group) and compound 14 (containing a 2-imidazolinyl amidino group) displayed strong antiproliferative activity against colon carcinoma cells (IC50 values of 0.4 μM and 0.7 μM, respectively). These findings highlight the potential of our compound in cancer research .

Antiviral Activity

Compound 7 (a bromo-substituted derivative) and compound 17 (para-cyano-substituted) exhibited selective but moderate activity against respiratory syncytial virus (RSV). These results suggest that lithium(1+) 2-(6-chloropyridin-2-yl)-2-methoxyacetate could be explored further as an antiviral agent .

PI3K-AKT Pathway Modulation

The PI3K-AKT pathway plays a crucial role in tumorigenesis and disease progression. Abnormal activation of this pathway is associated with poor prognosis. Although not directly studied for our compound, understanding its potential impact on this pathway could be relevant for drug discovery .

Synthetic Organic Chemistry

Heterocyclic nitrogen compounds, including imidazo[4,5-b]pyridines, find applications in synthetic organic chemistry. Researchers use them as building blocks for designing novel biologically active molecules. Our compound’s unique structure may contribute to diverse synthetic pathways .

Metal-Free C–C Bond Cleavage

N-(Pyridin-2-yl)amides, a class of compounds related to our target, were synthesized via metal-free C–C bond cleavage. While our compound itself was not directly investigated, this synthetic approach highlights the versatility of related structures in organic synthesis .

Eigenschaften

IUPAC Name |

lithium;2-(6-chloropyridin-2-yl)-2-methoxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3.Li/c1-13-7(8(11)12)5-3-2-4-6(9)10-5;/h2-4,7H,1H3,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOBVHAWCZLNOC-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].COC(C1=NC(=CC=C1)Cl)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClLiNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium;2-(6-chloropyridin-2-yl)-2-methoxyacetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B2708441.png)

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2708443.png)

![Methyl 2-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate;hydrochloride](/img/structure/B2708444.png)

![2-{2-[(Furan-2-ylmethyl)amino]-2-oxoethyl}benzoic acid](/img/structure/B2708447.png)

![Ethyl 2-amino-4-(3-chloro-4-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2708448.png)

![Furan-2-yl-[3-(2-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2708449.png)

![Tert-butyl N-[(2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propyl]carbamate](/img/structure/B2708455.png)

![3-[N-(5-chloro-2-methoxyphenyl)carbamoyl]-2-piperazinylpropanoic acid](/img/structure/B2708456.png)